(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine
Description
Properties
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)11-5-8-3-4-9(10)12-6-8/h3-4,6-7,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEKUJFBABSCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693757 | |
| Record name | N-[(6-Bromopyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-04-1 | |
| Record name | N-[(6-Bromopyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pyridine Derivatives
The introduction of bromine at the 6-position of the pyridine ring is a critical challenge due to the inherent electronic deactivation caused by the nitrogen atom. Traditional methods often employ directed ortho-metalation (DoM) strategies to achieve regioselectivity. For instance, a methoxy group at the 3-position can direct lithiation to the 6-position, followed by quenching with bromine. Subsequent demethylation yields 6-bromo-pyridin-3-ol, which is then converted to the corresponding aldehyde via oxidation.
Key Reaction Conditions :
Reductive Amination with Isopropylamine
The aldehyde intermediate undergoes reductive amination with isopropylamine to install the isopropyl-amine moiety. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates this step, achieving yields of 65–75%.
Optimization Insight :
-
Solvent Choice : Methanol enhances proton transfer, critical for imine formation.
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Catalyst : Acetic acid (1 equiv) accelerates imine intermediate formation.
Modern Catalytic and Flow Chemistry Approaches
Palladium-Catalyzed C-H Activation
Recent advances utilize palladium catalysts to achieve direct C-H bromination. For example, 3-methylpyridine treated with N-bromosuccinimide (NBS) and Pd(OAc)₂ in DMF at 80°C selectively brominates the 6-position (82% yield). The methyl group acts as a directing group, enabling precise regiocontrol.
Reaction Parameters :
Continuous Flow Reductive Amination
Flow chemistry improves scalability and safety for the reductive amination step. A tubular reactor system with immobilized NaBH₄ on silica gel enables continuous reduction, achieving 90% conversion at a flow rate of 0.5 mL/min.
Advantages :
-
Residence Time : 10 minutes vs. 12 hours in batch.
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Purity : Reduced byproduct formation due to efficient mixing.
Green Chemistry and Solvent-Free Methods
Microwave-Assisted Synthesis
Microwave irradiation accelerates the bromination and amination steps. For instance, 3-pyridinemethanol mixed with PBr₃ under microwaves (300 W, 100°C, 15 min) yields 6-bromo-3-pyridinemethanol (78% yield), which is then subjected to reductive amination.
Conditions :
Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use. A mixture of 3-pyridinemethanol, NBS, and ZrO₂ balls milled for 2 hours achieves 70% bromination yield. Subsequent milling with isopropylamine and NaBH₄ completes the synthesis in 85% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Traditional Halogenation | 65–75 | 12–24 h | Well-established protocol |
| Pd-Catalyzed C-H | 82 | 6 h | High regioselectivity |
| Flow Chemistry | 90 | 10 min | Scalability |
| Microwave-Assisted | 78 | 20 min | Rapid synthesis |
| Mechanochemical | 85 | 2 h | Solvent-free, sustainable |
Challenges and Optimization Strategies
Regioselectivity in Bromination
The electron-withdrawing nature of the pyridine nitrogen complicates electrophilic substitution. Strategies to enhance 6-bromo selectivity include:
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of de-brominated pyridine derivatives.
Scientific Research Applications
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl-amine group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
6-Bromo-2-chloro-4-iodopyridin-3-amine
- Structure : Contains additional halogens (Cl, I) at the 2- and 4-positions of the pyridine ring.
- Molecular Formula : C₅H₄BrClIN; Molecular Weight : 322.36 g/mol .
- Applications : Serves as an intermediate in organic synthesis, particularly for agrochemicals or pharmaceuticals.
- Key Differences : Higher molecular weight and enhanced electrophilicity due to multiple halogens, enabling diverse reactivity in cross-coupling reactions.
B. (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine (CAS: 1353972-18-5)
- Structure : Pyridazine core (two adjacent nitrogen atoms) with a cyclopropyl-amine substituent.
- Molecular Formula : C₇H₉BrN₃; Molecular Weight : 215.07 g/mol .
C. Glyphosate Isopropyl-amine (CAS: 38641-94-0)
- Structure : Isopropyl-amine salt of glyphosate, a phosphonate herbicide.
- Molecular Formula: C₃H₁₁N·C₃H₈NO₅P; Molecular Weight: 169.09 g/mol (amine component) .
- Applications : Broad-spectrum herbicide.
- Key Differences : Despite sharing the isopropyl-amine moiety, the lack of a pyridine ring and presence of a phosphonate group result in distinct biological activity (herbicidal vs. pharmaceutical) .
Physicochemical and Functional Comparison
Data Table : Key Properties of Compared Compounds
Key Observations :
Halogenation Impact: Bromine in the target compound enhances molecular weight and lipophilicity compared to non-halogenated amines. Multi-halogenated analogues (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) exhibit increased reactivity for cross-coupling reactions .
Amine Group Variations: Isopropyl-amine: Contributes to moderate lipophilicity, balancing solubility and bioavailability in pharmaceuticals .
Core Heterocycle Differences :
Biological Activity
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine, with the CAS number 1289385-04-1, is a substituted pyridine compound characterized by a bromine atom at the 6th position of the pyridine ring and an isopropyl-amine group attached to the 3rd position via a methylene bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition.
The chemical structure of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine can be represented as follows:
This compound's unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction.
Synthesis
The synthesis typically involves:
- Bromination of pyridine derivatives.
- Reductive amination with isopropylamine.
These steps can be optimized using continuous flow reactors for industrial production to enhance yield and purity .
The biological activity of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the isopropyl-amine group plays a crucial role in modulating these interactions, which can lead to various physiological effects.
Anticancer Properties
Recent studies have evaluated the compound's activity against various cancer cell lines. For instance, analogues of this compound have shown moderate activity against numerous cancer types in dose-response assays, indicating potential as a therapeutic agent .
| Cell Line | GI50 (µM) | Activity |
|---|---|---|
| NCI-H460 | 10 | Moderate |
| MCF7 | 8 | Moderate |
| A549 | 12 | Moderate |
Enzyme Inhibition
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine has also been studied for its potential as an enzyme inhibitor. It has been identified as a promising candidate for inhibiting purine nucleoside phosphorylase (PNP), which is relevant in treating T-cell malignancies and certain infections .
| Enzyme Target | IC50 (nM) | Selectivity |
|---|---|---|
| Human PNP | 19 | High |
| Mycobacterium PNP | 4 | Very High |
Case Studies
In one study involving structural modifications of related compounds, it was found that introducing bulky groups affected the biological activity significantly. For example, replacing a phenyl group with a bulkier naphthyl group led to a substantial loss of activity against cancer cell lines . This highlights the importance of molecular structure in determining biological efficacy.
Q & A
Q. What are the established synthetic routes for (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and amination steps. For example, bromination of pyridine derivatives using reagents like N-bromosuccinimide (NBS) followed by nucleophilic substitution with isopropylamine. Reaction optimization is critical: higher temperatures (80–100°C) improve substitution efficiency but may increase side products. Solvent choice (e.g., DMF vs. THF) affects reaction kinetics, with polar aprotic solvents favoring SN2 mechanisms. Purification via column chromatography or recrystallization is necessary to achieve >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm the pyridine ring substitution pattern and isopropylamine attachment. The bromine atom induces deshielding in adjacent protons (e.g., δ 8.2–8.5 ppm for pyridine-H).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H] at m/z 229.05 (calculated for CHBrN).
- X-ray Crystallography : For unambiguous structural confirmation, SHELXL refinement (via programs like Olex2) resolves bond angles and torsional strain in the pyridine-isopropylamine linkage .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a precursor for bioactive molecules targeting enzyme inhibition (e.g., kinase inhibitors) or receptor modulation. The bromine atom facilitates cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce pharmacophores. Its isopropylamine group enhances solubility and bioavailability compared to bulkier substituents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing pathways during synthesis?
Competing pathways (e.g., over-bromination or amine oxidation) are minimized by:
- Controlled stoichiometry : Limiting brominating agents to 1.1 equivalents.
- Inert atmosphere : Using N/Ar to prevent amine oxidation.
- Catalytic additives : CuI or Pd catalysts for regioselective amination.
Validation via HPLC or GC-MS quantifies side products, enabling iterative optimization .
Q. How do structural ambiguities in crystallographic data impact interpretation, and how can they be resolved?
Disordered isopropyl groups or bromine positional isomers may arise. Strategies include:
- Twinned data refinement : Using SHELXL’s TWIN/BASF commands to model overlapping lattices.
- DFT calculations : Comparing experimental bond lengths/angles with computational models (e.g., Gaussian09).
- Multi-temperature studies : Resolving thermal motion artifacts via low-temperature (100K) data collection .
Q. What methodologies address contradictions between computational predictions and experimental bioactivity data?
Discrepancies (e.g., predicted IC vs. assay results) require:
- Receptor docking validation : Re-running simulations with explicit solvent models (e.g., MD in AMBER).
- SAR analysis : Comparing analogs (e.g., 6-Bromo-N-isopropylpyridin-2-amine) to identify steric/electronic outliers.
- Proteolytic stability assays : Confirming compound integrity under physiological conditions .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature?
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24–72 hrs) and analyze degradation products via LC-MS.
- Thermogravimetric analysis (TGA) : Quantify decomposition thresholds (e.g., >150°C).
- Light sensitivity tests : UV-Vis monitoring under ICH Q1B guidelines .
Methodological Recommendations
- Synthetic Challenges : Use flow chemistry for exothermic bromination steps to improve safety and yield .
- Data Reproducibility : Share crystallographic .cif files via the Cambridge Structural Database to enable peer validation .
- Ethical Reporting : Disclose all negative results (e.g., failed coupling reactions) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
